2-Azido-1,3-dimethoxypropane

Organic Synthesis Azidation Process Chemistry

2-Azido-1,3-dimethoxypropane (CAS 453548-89-5), also known as 1,3-dimethoxy-2-azidopropane, is an aliphatic organic azide with the molecular formula C5H11N3O2 and a molecular weight of 145.16 g/mol. Structurally, it features a central secondary azido group symmetrically flanked by two methoxymethyl (-CH2OCH3) moieties, rendering it a bifunctional building block of high utility.

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
CAS No. 453548-89-5
Cat. No. B3425700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1,3-dimethoxypropane
CAS453548-89-5
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOCC(COC)N=[N+]=[N-]
InChIInChI=1S/C5H11N3O2/c1-9-3-5(4-10-2)7-8-6/h5H,3-4H2,1-2H3
InChIKeyKNICEVMXGFIDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1,3-dimethoxypropane (CAS 453548-89-5): A Differentiated Bifunctional Azide Building Block for Controlled Ligation and Amine Synthesis


2-Azido-1,3-dimethoxypropane (CAS 453548-89-5), also known as 1,3-dimethoxy-2-azidopropane, is an aliphatic organic azide with the molecular formula C5H11N3O2 and a molecular weight of 145.16 g/mol . Structurally, it features a central secondary azido group symmetrically flanked by two methoxymethyl (-CH2OCH3) moieties, rendering it a bifunctional building block of high utility [1]. It is primarily employed as a synthetic intermediate in the preparation of nitrogen-containing compounds, a precursor for amine synthesis via reduction, and a reactive partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

1
CuAAC click ligation handle
2
Amine precursor via catalytic hydrogenation
3
Symmetrical bifunctional structure with two methoxy arms

Why 2-Azido-1,3-dimethoxypropane Cannot Be Reliably Substituted with Generic Azidoalkanes: Evidence of Structure-Dependent Reactivity


The procurement of a 'generic' azidoalkane in place of 2-azido-1,3-dimethoxypropane is scientifically unsound due to quantifiable differences in reaction outcomes driven by structural features. The symmetrical 1,3-dimethoxy substitution pattern of this compound exerts a distinct steric and electronic influence on the central secondary azide, leading to a unique reactivity profile in key transformations such as azide reduction and click ligation. Attempted substitution with mono-methoxy (e.g., 1-azido-3-methoxypropane) or unsubstituted alkyl azides can result in significantly different reaction yields, altered chemoselectivity, or the formation of undesired byproducts, jeopardizing synthetic route reproducibility and overall process efficiency [1].

Generic azidoalkanes lack the symmetrical 1,3-dimethoxy substitution; steric and electronic differences may shift reactivity and chemoselectivity.
Mono-methoxy or unsubstituted alkyl azides can produce significantly different yields in reduction and cycloaddition, undermining route reproducibility.
Catalytic hydrogenation yields drop substantially compared to typical aliphatic azides, affecting downstream amine procurement economics.

Quantitative Differentiation Evidence for 2-Azido-1,3-dimethoxypropane Against Closest Analogs


Synthesis Yield: Optimized 79% One-Pot Azidation Procedure for 2-Azido-1,3-dimethoxypropane

2-Azido-1,3-dimethoxypropane can be synthesized in a high-yielding 79% via a practical one-pot azidation of the corresponding alcohol using sodium azide, triphenylphosphine, and iodine in DMSO . This yield is notably higher than the 63% reported for the analogous diazidation of 1,3-dichloro-2-propanol to yield 1,3-diazido-2-propanol, highlighting the synthetic efficiency of the mono-azido dimethoxy compound .

Synthesis yield
Cross-study comparable
79%
Supports cost-effective azide access
+16 points vs 1,3-diazido-2-propanol (63%); one-pot azidation from alcohol
Organic Synthesis Azidation Process Chemistry

Azide Reduction Yield: 59% Hydrogenation to 2-Amino-1,3-dimethoxypropane

The azide group of 2-azido-1,3-dimethoxypropane is reduced to the corresponding primary amine, 2-amino-1,3-dimethoxypropane, with a yield of 59% using catalytic hydrogenation (10% Pd/C, H2, EtOH, 20 °C, 6 h) [1]. This represents a well-defined, albeit moderate-yielding, entry to a valuable bifunctional amine building block. In contrast, many generic aliphatic azides are reported to undergo reduction with yields >90%, suggesting the geminal methoxy groups in this compound may partially poison the catalyst or sterically hinder the reduction, a critical performance differentiator.

Azide reduction
Cross-study comparable
59%vstypical aliphatic >90%
~31 points lower
Moderate yield; methoxy groups may hinder catalyst
10% Pd/C, H2, EtOH, 20 °C; report cross-study
Catalytic Hydrogenation Amine Synthesis Reduction

Click Chemistry Performance: Azide-Alkyne Cycloaddition (CuAAC) Yields

In a standardized microwave-assisted CuAAC reaction with a polymer-supported phosphine ligand and CO2 atmosphere, 2-azido-1,3-dimethoxypropane delivers a 92% isolated yield of the corresponding 1,2,3-triazole product [1]. This places its reactivity in the same high-efficiency bracket as simpler azides like benzyl azide (90% yield) and demonstrates its suitability for demanding 'click' ligation protocols. The presence of the electron-donating methoxy groups does not appear to detrimentally affect the cycloaddition kinetics under these conditions, confirming its utility as a versatile click handle.

CuAAC click reaction
Head-to-head
92%vsbenzyl azide 90%
Within 5% of top performers
Confirms high click ligation efficiency
Microwave, CO2, PS-PPh2; reported head-to-head
Click Chemistry Bioconjugation Cycloaddition

Optimal Research and Industrial Application Scenarios for 2-Azido-1,3-dimethoxypropane Based on Verifiable Performance Data


Synthesis of Bifunctional Amine Linkers for Drug Conjugates

Leveraging the 59% hydrogenation yield to 2-amino-1,3-dimethoxypropane [1], researchers can reliably access a symmetrical, bifunctional amine building block. The two methoxy groups offer potential handles for further functionalization or for modulating the physicochemical properties of the final conjugate, such as solubility and lipophilicity. This scenario is ideal for creating linker systems where a central amine is flanked by two identical, flexible ether arms.

Preparation of Diversely Substituted 1,2,3-Triazoles via CuAAC Click Chemistry

The 92% yield in a standard CuAAC reaction [2] confirms that 2-azido-1,3-dimethoxypropane is a high-performance partner for copper-catalyzed azide-alkyne cycloadditions. It is particularly suitable for convergent synthesis strategies in medicinal chemistry and materials science where a symmetrical, soluble, and non-bulky azide component is required to minimize steric hindrance and ensure efficient triazole formation.

Cost-Effective Synthesis of Nitrogen-Containing Heterocycles

The optimized 79% yield for the one-pot synthesis of 2-azido-1,3-dimethoxypropane provides a strong economic foundation for its use as a key intermediate. Compared to more complex or lower-yielding azide syntheses, this route ensures a cost-effective supply of the building block. This is critical for medicinal chemistry programs and process R&D where material costs and availability are key decision drivers for selecting a specific scaffold for library synthesis or lead optimization.

Application
Selection Property
Validation Focus
Bifunctional amine linker synthesis
Reduction pathway and amine stability
Confirm hydrogenation yield and amine purity
CuAAC click ligation workflows
Azide reactivity with terminal alkynes
Assess triazole formation efficiency
Heterocycle library synthesis
Azide building block cost efficiency
Verify synthetic scalability and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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